molecular formula C17H16O3 B1609457 3,4'-Dimethoxychalcone CAS No. 52182-14-6

3,4'-Dimethoxychalcone

Cat. No. B1609457
CAS RN: 52182-14-6
M. Wt: 268.31 g/mol
InChI Key: AQAKRWFRWHZVCZ-IZZDOVSWSA-N
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Description

3,4’-Dimethoxychalcone is a compound with the linear formula C17H16O3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has been identified as a caloric restriction mimetic and has been used in various chemical syntheses .


Synthesis Analysis

Substituted chalcones like 3,4’-Dimethoxychalcone are typically synthesized from a condensation reaction between acetophenone and benzaldehyde in 50% potassium hydroxide at room temperature, subsequently neutralized by 50% acetic acid .


Molecular Structure Analysis

The molecular structure of 3,4’-Dimethoxychalcone consists of 17 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The average mass is 268.307 Da and the monoisotopic mass is 268.109955 Da .


Chemical Reactions Analysis

Chalcones are important moieties used as starting molecules in synthesizing useful polycyclic aromatic compounds . One of the basic synthetic procedures occurs via Claisen-Schmidt condensation, which can be illustrated by the reaction between carbonyl compounds, forming aromatic ketone .


Physical And Chemical Properties Analysis

3,4’-Dimethoxychalcone has a density of 1.1±0.1 g/cm³, a boiling point of 421.8±45.0 °C at 760 mmHg, and a flash point of 200.7±15.1 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 5 freely rotating bonds .

Advantages and Limitations for Lab Experiments

One advantage of using 3,4'-Dimethoxychalcone in lab experiments is its potential therapeutic properties. It has been extensively studied for its anti-inflammatory, antioxidant, and anticancer effects, making it a promising compound for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound exerts its therapeutic effects.

Future Directions

There are various future directions for the research of 3,4'-Dimethoxychalcone. One direction is to further explore its potential therapeutic properties, including its effects on various diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and identify potential targets for drug development. Finally, studies on the pharmacokinetics and toxicity of this compound are needed to determine its safety and efficacy as a potential therapeutic agent.

Scientific Research Applications

3,4'-Dimethoxychalcone has been extensively studied for its potential therapeutic properties. Studies have shown that this chalcone possesses anti-inflammatory, antioxidant, and anticancer effects. It has been found to inhibit the production of inflammatory cytokines and reduce oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Safety and Hazards

When handling 3,4’-Dimethoxychalcone, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental ingestion or inhalation, seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

3,4’-Dimethoxychalcone plays a crucial role in biochemical reactions, primarily through its ability to induce autophagy. Autophagy is a cellular process that degrades and recycles cellular components, which is essential for maintaining cellular homeostasis. 3,4’-Dimethoxychalcone interacts with several biomolecules, including the transcription factor EB (TFEB), which is a master regulator of lysosomal biogenesis and autophagy. By enhancing TFEB activity, 3,4’-Dimethoxychalcone promotes the formation of autophagosomes and the degradation of damaged cellular components .

Cellular Effects

3,4’-Dimethoxychalcone has been shown to exert significant effects on various cell types, including endothelial cells, myocardial cells, and macrophages. It induces autophagy in these cells, leading to the aggregation of autophagosome markers such as GFP-LC3 in the cytoplasm. This compound also influences cell signaling pathways, including the AMPK-TRPML1-calcineurin pathway, which is involved in autophagy regulation. Additionally, 3,4’-Dimethoxychalcone affects gene expression by promoting the nuclear translocation of TFEB, thereby enhancing the expression of autophagy-related genes .

Molecular Mechanism

At the molecular level, 3,4’-Dimethoxychalcone exerts its effects by binding to and activating TFEB. This activation leads to the transcription of genes involved in lysosomal biogenesis and autophagy. Furthermore, 3,4’-Dimethoxychalcone inhibits pyroptosis and necroptosis, two forms of programmed cell death, by enhancing autophagy. The compound’s ability to modulate these cellular processes is mediated through the AMPK-TRPML1-calcineurin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4’-Dimethoxychalcone have been observed to change over time. The compound is stable under experimental conditions and maintains its autophagy-inducing activity over extended periods. Long-term studies have shown that 3,4’-Dimethoxychalcone can reduce the formation of atherosclerotic lesions and improve functional recovery after spinal cord injury. These effects are attributed to the sustained activation of autophagy and the inhibition of cell death pathways .

Dosage Effects in Animal Models

The effects of 3,4’-Dimethoxychalcone vary with different dosages in animal models. In mouse models of atherosclerosis, local application of 3,4’-Dimethoxychalcone significantly reduced neointimal hyperplasia and aortic lesions. Intraperitoneal injections of the compound also reduced the number of atherosclerotic lesions in the aorta. At high doses, 3,4’-Dimethoxychalcone may exhibit toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3,4’-Dimethoxychalcone is involved in metabolic pathways related to autophagy and lysosomal biogenesis. It interacts with enzymes such as AMPK and calcineurin, which are key regulators of autophagy. By modulating these pathways, 3,4’-Dimethoxychalcone enhances the degradation of damaged cellular components and promotes cellular homeostasis .

Transport and Distribution

Within cells, 3,4’-Dimethoxychalcone is transported and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its localization to lysosomes, where it exerts its autophagy-inducing effects. The compound’s distribution within tissues is influenced by its ability to cross cellular membranes and accumulate in specific cell types .

Subcellular Localization

3,4’-Dimethoxychalcone is primarily localized in the cytoplasm, where it induces the formation of autophagosomes. It also promotes the nuclear translocation of TFEB, leading to the activation of autophagy-related genes. The compound’s subcellular localization is critical for its function, as it ensures the targeted activation of autophagy and the degradation of damaged cellular components .

properties

IUPAC Name

(E)-3-(3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-12H,1-2H3/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAKRWFRWHZVCZ-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52182-14-6
Record name 2-Propen-1-one, 3-(3-methoxyphenyl)-1-(4-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052182146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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